molecular formula C16H22ClNO B5975211 N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide

N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide

Cat. No. B5975211
M. Wt: 279.80 g/mol
InChI Key: JPJJQVVZUZBMOH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide, also known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the central nervous system (CNS). By inhibiting GABA-AT, CPP-115 increases the concentration of GABA in the CNS, leading to enhanced GABAergic neurotransmission.

Mechanism of Action

N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide-115 exerts its pharmacological effects by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA. By inhibiting GABA-AT, N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide-115 increases the concentration of GABA in the CNS, leading to enhanced GABAergic neurotransmission. This results in increased inhibition of neuronal activity, which may underlie its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide-115 has been shown to increase GABA levels in various regions of the brain, including the hippocampus, cortex, and striatum. It has also been shown to increase the amplitude and frequency of GABAergic inhibitory postsynaptic currents in hippocampal neurons. These effects are consistent with its mechanism of action as a GABA-AT inhibitor.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide-115 is its high selectivity for GABA-AT, which minimizes off-target effects. However, its potency and selectivity may also pose challenges in designing experiments to study its effects in vivo. Additionally, N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide-115 has a relatively short half-life, which may limit its duration of action in vivo.

Future Directions

For research on N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide-115 include investigating its therapeutic potential in various CNS disorders, including epilepsy, addiction, and anxiety. Additionally, further studies are needed to determine the optimal dosing and administration regimen for N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide-115 in humans. Finally, studies investigating the potential for drug-drug interactions with N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide-115 are also warranted.

Synthesis Methods

N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide-115 can be synthesized using a two-step process. In the first step, 3-chloro-4-methylbenzoyl chloride is reacted with cyclohexylamine to form N-(3-chloro-4-methylphenyl)cyclohexylamine. This intermediate is then reacted with 3-bromopropionyl chloride to form N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide-115.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide-115 has been extensively studied for its potential therapeutic applications in various CNS disorders, including epilepsy, addiction, and anxiety. Preclinical studies have demonstrated that N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide-115 increases GABA levels in the brain and reduces seizures in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and anxiety-like behavior in animal models of anxiety.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO/c1-12-7-9-14(11-15(12)17)18-16(19)10-8-13-5-3-2-4-6-13/h7,9,11,13H,2-6,8,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJJQVVZUZBMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-3-cyclohexylpropanamide

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